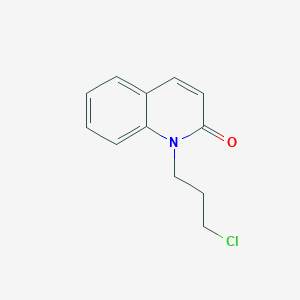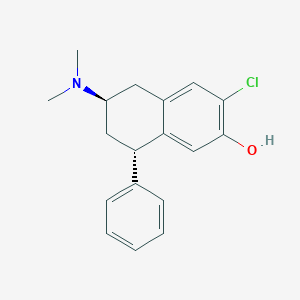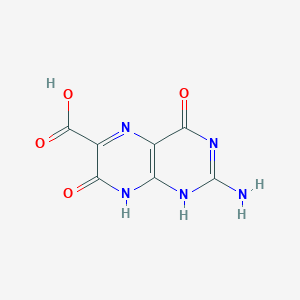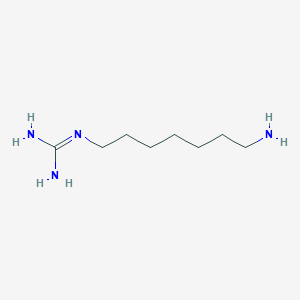![molecular formula C11H14N2O3 B115878 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide CAS No. 158018-58-7](/img/structure/B115878.png)
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide, also known as resveratrol analog, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is a derivative of resveratrol, a natural polyphenol found in various plants, including grapes, berries, and peanuts. Resveratrol analog has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide is not fully understood. However, it is believed to work by activating the sirtuin 1 (SIRT1) pathway, which is involved in various cellular processes, including DNA repair, metabolism, and inflammation. SIRT1 activation has been shown to have anti-inflammatory and antioxidant effects, which may contribute to the therapeutic properties of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide.
Biochemical and Physiological Effects:
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by increasing the activity of antioxidant enzymes. Additionally, it has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, which make it a promising candidate for the treatment of various diseases. However, one limitation of using 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide in lab experiments is its limited availability. The synthesis method is complex, and the compound is not readily available commercially.
Orientations Futures
There are several future directions for the research of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide. One direction is to further investigate its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, but further research is needed to determine its efficacy in the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail. The activation of the SIRT1 pathway is believed to be involved in its therapeutic properties, but the exact mechanism is not fully understood. Finally, there is a need to develop more efficient and cost-effective synthesis methods for 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide to make it more readily available for research purposes.
Conclusion:
In conclusion, 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, and it has potential for the treatment of various diseases. However, further research is needed to determine its efficacy and mechanism of action in more detail. Additionally, more efficient and cost-effective synthesis methods are needed to make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide involves a series of chemical reactions. The starting material is 3,4-dihydroxyphenylacetic acid, which is then reacted with thionyl chloride to form the acid chloride. This acid chloride is then reacted with 3-aminopropanamide to form the final product, 3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide.
Applications De Recherche Scientifique
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative diseases, and diabetes.
Propriétés
Numéro CAS |
158018-58-7 |
|---|---|
Nom du produit |
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide |
Formule moléculaire |
C11H14N2O3 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide |
InChI |
InChI=1S/C11H14N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,4,6-7,14-15H,3,5,12H2,(H,13,16)/b6-4+ |
Clé InChI |
CQXKYWLWCMCZHC-GQCTYLIASA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/NC(=O)CCN)O)O |
SMILES |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CNC(=O)CCN)O)O |
Synonymes |
1,2-dehydro-N-beta-alanyldopamine 1,2-dehydro-NBAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)



